molecular formula C24H27NO2 B3862133 (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine

(2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine

Cat. No. B3862133
M. Wt: 361.5 g/mol
InChI Key: NTDZDEGTHKCBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine class of compounds. It is a derivative of the more well-known psychedelic drug, mescaline, and has been found to have similar effects on the human body. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

(2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor is known to be involved in the regulation of mood, cognition, and perception. By activating the 5-HT2A receptor, (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine can modulate these functions and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine has been found to have a range of biochemical and physiological effects on the human body. Studies have shown that it can increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine has also been found to increase heart rate and blood pressure, as well as cause changes in perception and sensory experiences.

Advantages and Limitations for Lab Experiments

One advantage of (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine in lab experiments is that it has a relatively long half-life, which allows for more prolonged effects and potentially more accurate results. However, one limitation is that it is a controlled substance and can be difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and PTSD. Further research is needed to determine the efficacy and safety of (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine in these contexts. Additionally, research could be conducted to explore the potential use of (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine in the treatment of addiction and substance abuse disorders. Finally, studies could be conducted to investigate the long-term effects of (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine on the brain and body, as well as its potential for abuse and addiction.

Scientific Research Applications

(2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine has been the subject of scientific research due to its potential therapeutic applications in the treatment of various mental health disorders. Studies have shown that (2,4-dimethoxy-3-methylbenzyl)(1,2-diphenylethyl)amine has a similar chemical structure to mescaline, which has been found to have therapeutic potential in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-18-23(26-2)15-14-21(24(18)27-3)17-25-22(20-12-8-5-9-13-20)16-19-10-6-4-7-11-19/h4-15,22,25H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDZDEGTHKCBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNC(CC2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxy-3-methylbenzyl)-1,2-diphenylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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